3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar benzamide derivatives have shown potential to bind nucleotide protein targets .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target proteins, potentially altering their function.
Biochemical Pathways
Similar compounds have been shown to inhibit alkaline phosphatases , which play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and lipid metabolism.
Result of Action
Based on the potential inhibition of alkaline phosphatases , it can be inferred that the compound may have significant effects on cellular processes regulated by these enzymes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .
Biological Activity
Introduction
3,4-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound within the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
The oxadiazole ring is a key feature of this compound, contributing to its biological activity.
Antibacterial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus (MRSA). For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related oxadiazole derivatives have MIC values ranging from 0.06 to 1 μg/mL against MRSA clinical isolates .
The mechanisms through which this compound exerts its antibacterial effects are still being elucidated. Notable findings include:
- Inhibition of Lipoteichoic Acid (LTA) Biosynthesis : Some oxadiazole derivatives inhibit LTA biosynthesis in S. aureus, which is crucial for bacterial cell wall integrity .
- Multi-targeting Antibiotics : Proteomics studies suggest that oxadiazoles can regulate various essential proteins involved in bacterial growth and survival .
- Membrane Depolarization : The compound may induce changes in bacterial membrane potential, leading to cell death through depolarization and disruption of membrane integrity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
Para | Electron-withdrawing (e.g., Cl) | Increased potency against MRSA |
Ortho | Alkyl groups | Modulation of pKa and solubility |
Meta | Aromatic groups | Altered interaction with bacterial targets |
These modifications can enhance or diminish the compound's antimicrobial efficacy and pharmacokinetic properties.
Study on Antimicrobial Efficacy
A comparative study involving several oxadiazole derivatives demonstrated that modifications significantly impacted their MIC values against S. aureus. For example:
- Compound HSGN-220 : Exhibited an MIC of 0.25 μg/mL against MRSA and showed low resistance development over time .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Preparation of Oxadiazole Ring : Starting from benzoic acid derivatives through cyclization with hydrazine.
- Substitution Reactions : Introducing various substituents to optimize biological activity.
Research Findings
Recent findings suggest that the incorporation of different substituents on the oxadiazole ring can lead to enhanced antibacterial properties while maintaining low toxicity profiles in mammalian cells .
Properties
IUPAC Name |
3,4-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDPCCLICYKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.